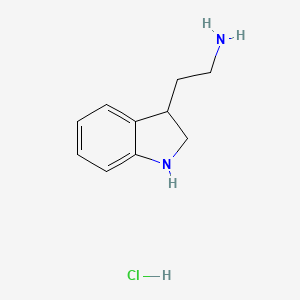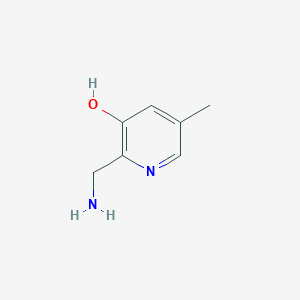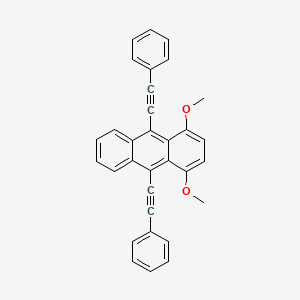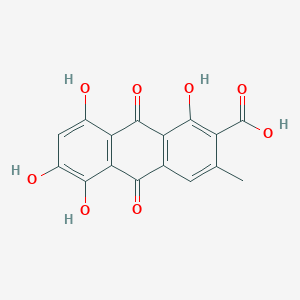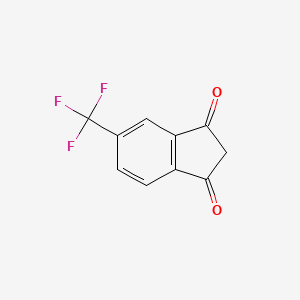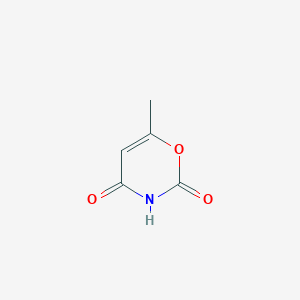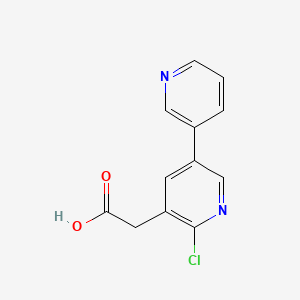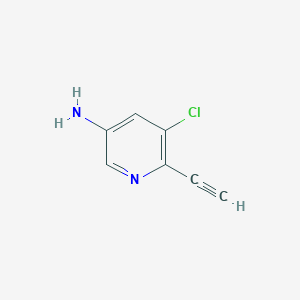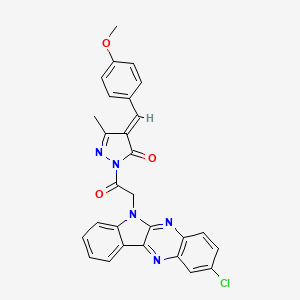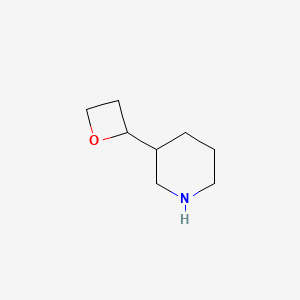
3-(Oxetan-2-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Oxetan-2-yl)piperidine is a heterocyclic compound that features both an oxetane ring and a piperidine ring The oxetane ring is a four-membered ring containing one oxygen atom, while the piperidine ring is a six-membered ring containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxetan-2-yl)piperidine typically involves the formation of the oxetane ring followed by the introduction of the piperidine ring. One common method is the cyclization of an appropriate precursor containing both oxygen and nitrogen functionalities. For example, the oxetane ring can be synthesized via intramolecular cyclization through C−O bond formation, such as epoxide ring opening followed by ring closing .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Methods such as the Horner–Wadsworth–Emmons reaction followed by aza-Michael addition with NH-heterocycles have been employed to produce oxetane derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Oxetan-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenated compounds and nucleophiles under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives with additional oxygen functionalities, while reduction may produce fully saturated piperidine derivatives .
Wissenschaftliche Forschungsanwendungen
3-(Oxetan-2-yl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 3-(Oxetan-2-yl)piperidine involves its interaction with molecular targets and pathways within biological systems. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological macromolecules. The piperidine ring can engage in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity .
Vergleich Mit ähnlichen Verbindungen
Azetidine: Another four-membered ring compound containing nitrogen.
Pyrrolidine: A five-membered ring compound with nitrogen.
Morpholine: A six-membered ring compound with both oxygen and nitrogen.
Uniqueness: 3-(Oxetan-2-yl)piperidine is unique due to the presence of both an oxetane and a piperidine ring, which imparts distinct physicochemical properties and reactivity. This dual-ring structure is not commonly found in other heterocyclic compounds, making it a valuable scaffold in medicinal chemistry .
Eigenschaften
Molekularformel |
C8H15NO |
|---|---|
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
3-(oxetan-2-yl)piperidine |
InChI |
InChI=1S/C8H15NO/c1-2-7(6-9-4-1)8-3-5-10-8/h7-9H,1-6H2 |
InChI-Schlüssel |
GHGLJFQALAXWKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)C2CCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


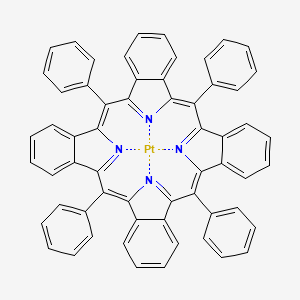
![1,3-Dihydronaphtho[2,3-c]thiophene 2,2-dioxide](/img/structure/B13138739.png)
![4-(Bromomethyl)-[3,3'-bipyridin]-2-ol](/img/structure/B13138741.png)

